N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11-9-14(16-21-11)15(18)17(10-13-3-2-6-20-13)12-4-7-19-8-5-12/h2-3,6,9,12H,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHCATCORBCGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxazole ring can produce 1,2-oxazolidine derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing oxazole and furan moieties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting histone deacetylases (HDACs), leading to altered gene expression and cell cycle arrest.
- Case Study : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer), with IC50 values ranging from 20 µM to 100 µM .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Activity Spectrum : Research indicates that derivatives can effectively inhibit both gram-positive and gram-negative bacteria.
- Case Study : In a study evaluating antimicrobial efficacy, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
Anti-inflammatory Effects
Compounds with similar structures have exhibited anti-inflammatory properties:
- Mechanism : They may reduce inflammation by inhibiting pro-inflammatory cytokines.
Potential Applications in Drug Design
The structural features of N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide make it a candidate for further exploration in drug development:
- Drug Development : The compound's ability to modulate biological pathways suggests it could be developed into therapeutics for cancer and inflammatory diseases.
- Lead Compound for Synthesis : Its unique structure serves as a lead for synthesizing new derivatives with enhanced efficacy and selectivity.
Summary Table of Biological Activities
| Activity Type | Mechanism/Target | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of HDACs | Significant cytotoxicity against cancer cell lines |
| Antimicrobial | Disruption of bacterial membranes | MIC as low as 32 µg/mL against Staphylococcus aureus |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduction of inflammation in animal models |
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by interacting with signaling pathways .
Comparison with Similar Compounds
SKL2001 (Wnt Agonist II)
Structure : 5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide .
Comparison :
- Core similarity : Both compounds share the 1,2-oxazole-3-carboxamide backbone.
- Substituent divergence :
- 5-position : SKL2001 has a furan-2-yl group, whereas the target compound has a 5-methyl.
- N-substituents : SKL2001 employs a single N-[3-(imidazol-1-yl)propyl] group, while the target compound features dual N-substituents (furan-2-ylmethyl and oxan-4-yl).
Activity : SKL2001 acts as a Wnt/β-catenin pathway agonist, demonstrating that furan-containing isoxazole carboxamides can modulate signaling pathways. The target compound’s 5-methyl and oxan-4-yl groups may alter target specificity or potency .
5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides
Structure : Derivatives like N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide .
Comparison :
- Core similarity : Shared 1,2-oxazole-3-carboxamide scaffold.
- Substituent divergence: 5-position: Bulky hydrophobic groups (e.g., tetrahydronaphthalen-2-yl) enhance xanthine oxidase inhibition, whereas the target’s 5-methyl may limit steric interactions. N-substituent: Purin-6-yl vs. the target’s furan-2-ylmethyl/oxan-4-yl combination. Activity: These derivatives are competitive xanthine oxidase inhibitors (Ki in nanomolar range), suggesting that the target compound’s smaller 5-methyl group might reduce binding affinity to similar enzyme active sites .
Functional Analogues with Heterocyclic Cores
LMM11 (1,3,4-Oxadiazole Derivative)
Structure : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
Comparison :
- Core divergence : 1,3,4-oxadiazole vs. 1,2-oxazole.
- Shared motifs : Both incorporate a furan-2-yl group and sulfonamide/amide linkages.
Activity : LMM11 exhibits antifungal activity against C. albicans, highlighting the role of furan in targeting microbial enzymes. The target compound’s isoxazole core may offer distinct electronic properties for alternative targets .
Navacaprant (WHO Drug Information List 90)
Structure: 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine . Comparison:
- Core divergence: Quinoline-piperidine vs. isoxazole-carboxamide.
- Shared motif : Both include the oxan-4-yl group, often used to enhance pharmacokinetics.
Activity : Navacaprant’s oxan-4-yl group improves solubility, suggesting similar benefits for the target compound’s bioavailability .
Comparative Data Table
Key Research Findings and Implications
- Substituent Impact : The 5-position on the isoxazole ring critically influences bioactivity. Bulky groups enhance enzyme inhibition (e.g., xanthine oxidase), while smaller groups (e.g., 5-methyl) may limit steric interactions .
- N-Substituent Diversity: Dual N-substituents (furan-2-ylmethyl and oxan-4-yl) in the target compound may confer unique target selectivity compared to mono-substituted analogues like SKL2001 .
- Furan Motif : Recurrent in antifungal (LMM11) and signaling modulators (SKL2001), furan’s electron-rich structure likely aids in π-π stacking or hydrogen bonding with biological targets .
Biological Activity
N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This indicates the presence of a furan ring, an oxazole moiety, and a carboxamide functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a related oxazole derivative showed an IC50 value of 1.98 µg/mL against A-431 cancer cells, indicating potent cytotoxicity . The presence of the oxazole ring is crucial for this activity, as it facilitates interactions with cellular targets.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects. Similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) suggests that the furan moiety plays a significant role in enhancing antibacterial activity .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated. For example, derivatives with similar scaffolds demonstrated inhibition of carbonic anhydrase (CA) enzymes, which are implicated in various physiological processes and diseases . The presence of electronegative substituents on the aromatic rings was found to enhance this inhibitory effect.
Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of oxazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .
Study 2: Antimicrobial Activity
A comprehensive evaluation of antimicrobial activity revealed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, suggesting strong antimicrobial potential .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
